5-[[4-(4-Ethylcyclohexyl)cyclohexyl]-difluoro-methoxy]-1,2,3-trifluoro-benzene
Description
5-[[4-(4-Ethylcyclohexyl)cyclohexyl]-difluoro-methoxy]-1,2,3-trifluoro-benzene (CAS 139215-80-8) is a fluorinated aromatic compound characterized by a bicyclic cyclohexyl backbone and multiple fluorine substituents. Its systematic IUPAC name is 5-[(trans,trans)-4-ethyl[1,1'-bicyclohexyl]-4-yl]-1,2,3-trifluoro-benzene, with a molecular formula of C₂₂H₂₉F₅O and a molecular weight of 392.47 g/mol . The structure includes a central benzene ring substituted with three fluorine atoms at positions 1, 2, and 3, along with a difluoro-methoxy group at position 5 connected to a bicyclohexyl moiety. This compound is part of a broader class of liquid crystal monomers (LCMs), which are critical in electrooptic displays due to their stable mesophase behavior and low viscosity .
Properties
IUPAC Name |
5-[[4-(4-ethylcyclohexyl)cyclohexyl]-difluoromethoxy]-1,2,3-trifluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F5O/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)21(25,26)27-17-11-18(22)20(24)19(23)12-17/h11-16H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQBCDLRUZIZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)C(OC3=CC(=C(C(=C3)F)F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121867 | |
| Record name | 5-[[(trans,trans)-4′-Ethyl[1,1′-bicyclohexyl]-4-yl]difluoromethoxy]-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208338-49-2 | |
| Record name | 5-[[(trans,trans)-4′-Ethyl[1,1′-bicyclohexyl]-4-yl]difluoromethoxy]-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 5-[[(trans,trans)-4'-ethyl[1,1'-bicyclohexyl]-4-yl]difluoromethoxy]-1,2,3-trifluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-[[4-(4-Ethylcyclohexyl)cyclohexyl]-difluoro-methoxy]-1,2,3-trifluoro-benzene (CAS No. 208338-49-2) is a synthetic organic compound with a complex structure that includes multiple fluorine atoms and cyclohexyl groups. Its molecular formula is C21H27F5O, and it has a molecular weight of approximately 390.4 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its unique properties and potential biological activities.
The compound's structure can be represented as follows:
- IUPAC Name : 5-[[4-(4-ethylcyclohexyl)cyclohexyl]-difluoromethoxy]-1,2,3-trifluorobenzene
- Molecular Formula : C21H27F5O
- Molecular Weight : 390.4 g/mol
- Canonical SMILES : CCC1CCC(CC1)C2CCC(CC2)C(OC3=CC(=C(C(=C3)F)F)F)(F)F
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including proteins involved in cell signaling pathways. Preliminary studies suggest that it may influence G protein-coupled receptors (GPCRs), which play a crucial role in many physiological processes.
Case Studies and Research Findings
- GPCR Modulation : Research indicates that compounds similar to this compound have been shown to modulate GPCR activity. For instance, studies have documented the activation of specific GPCRs leading to an increase in intracellular calcium levels through the inositol trisphosphate pathway .
- Anticancer Potential : In vitro studies have explored the anticancer properties of fluorinated compounds. A related compound demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties.
- Neuroprotective Effects : Some fluorinated compounds have shown neuroprotective effects by modulating neurotransmitter systems. The potential for this compound to influence neurochemical pathways warrants further investigation into its therapeutic implications for neurodegenerative diseases.
Data Table: Summary of Biological Activities
Scientific Research Applications
Liquid Crystal Applications
One of the primary applications of this compound is in the development of liquid crystal materials. Liquid crystals are essential in various technologies, including displays and sensors due to their unique properties that combine fluidity with long-range order. The presence of the trifluoromethyl and difluoromethoxy groups in this compound enhances its thermal stability and electro-optical properties, making it suitable for high-performance liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .
Environmental Studies
Fluorinated compounds have gained attention in environmental chemistry due to their persistence and potential effects on ecosystems. Studies focusing on the environmental fate of such compounds are crucial for understanding their impact on human health and the environment . The unique properties of 5-[[4-(4-Ethylcyclohexyl)cyclohexyl]-difluoro-methoxy]-1,2,3-trifluoro-benzene make it a candidate for studying interactions with biological systems and assessing its environmental risk.
Case Study 1: Liquid Crystal Display Development
A research team utilized this compound in synthesizing new liquid crystal mixtures aimed at enhancing the performance of LCDs. The study found that incorporating this compound improved the response times and thermal stability of the liquid crystals compared to traditional mixtures .
Case Study 2: Pharmacological Evaluation
In a pharmacological study, derivatives of this compound were synthesized to evaluate their inhibitory effects on specific enzymes related to cancer progression. Preliminary results indicated that certain derivatives exhibited promising activity, warranting further investigation into their mechanism of action and potential therapeutic applications .
Comparison with Similar Compounds
Key Observations:
- Alkyl Chain Impact : Longer alkyl chains (e.g., butyl vs. ethyl) increase molecular weight and hydrophobicity (LogP: 9.13 for butyl vs. ~9.1 for ethyl derivatives) .
Environmental and Physicochemical Properties
- LogKow Discrepancies : Experimental LogKow values for LCMs with bicyclohexyl-benzene structures (e.g., 4-[4-(4-ethylcyclohexyl)cyclohexyl]phenyl-1,2-difluorobenzene) are 3× higher than EPI Suite predictions, suggesting high environmental persistence . While direct data for the target compound is unavailable, its structural similarity implies analogous underestimation by predictive models.
- Thermal Stability : Derivatives with ethyl or propyl chains exhibit boiling points >390°C, making them suitable for high-temperature applications in displays .
Q & A
Q. Basic
- 19F NMR : Critical for confirming fluorinated substituents and difluoro-methoxy groups (δ ~ -70 to -90 ppm for CF2O) .
- 1H/13C NMR : Assign cyclohexyl and aromatic proton environments (e.g., coupling patterns for para-substituted cyclohexyl groups).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C21H23F5O) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry of cyclohexyl substituents if single crystals are obtainable .
How can researchers design experiments to assess the environmental persistence of this compound in aquatic systems?
Advanced
Adopt a tiered approach:
Laboratory Studies :
- Hydrolysis/Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous buffers (pH 4–9) and monitor degradation via HPLC .
- Biodegradation : Use OECD 301B (Ready Biodegradability) tests with activated sludge.
Field Simulations :
- Microcosms : Track partitioning in water-sediment systems (log Kow estimation via shake-flask method) .
Ecotoxicity : Evaluate impacts on Daphnia magna (LC50) and algal growth inhibition .
What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
Q. Advanced
- Orthogonal Assays : Validate results using both cell-based (e.g., HEK293) and enzyme-level (e.g., fluorometric kinase) assays.
- Compound Stability : Verify purity (>95%) via HPLC and test stability under assay conditions (pH, temperature) .
- Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.
- Statistical Analysis : Apply ANOVA to assess inter-assay variability and replicate experiments (n ≥ 4) .
What are the solubility challenges associated with this compound, and what solvent systems are optimal for in vitro testing?
Q. Basic
- Solubility Profile : Predicted low aqueous solubility (analogous to 8.2E-5 g/L for similar fluorinated aromatics ).
- Optimization :
How can computational chemistry methods be integrated with experimental data to predict the compound's interaction with biological targets?
Q. Advanced
- Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina and InChI-derived 3D structures .
- QSAR : Develop models correlating substituent electronegativity (e.g., fluorine position) with activity.
- Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .
What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Q. Basic
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for polar fluorinated byproducts.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on differential solubility.
- TLC Monitoring : Track reaction progress with fluorescent indicators (Rf ~0.3–0.5) .
What experimental designs are appropriate for investigating structure-activity relationships (SAR) of fluorinated analogs?
Q. Advanced
- Factorial Design : Vary substituents (e.g., ethyl vs. propyl cyclohexyl groups) and measure activity changes .
- Statistical Analysis : Apply partial least squares regression (PLSR) to identify critical parameters (e.g., log P, steric bulk).
- Synthetic Routes : Use parallel synthesis for analogs (e.g., Suzuki couplings for biphenyl variants) .
How should researchers handle and store this compound to maintain stability during long-term studies?
Q. Basic
- Storage : Keep at -20°C under argon in amber vials to prevent photodegradation.
- Stability Testing : Monitor via periodic HPLC over 6–12 months .
What methodologies are recommended for tracking metabolic pathways of this compound in mammalian cell cultures?
Q. Advanced
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
